REACTION_CXSMILES
|
[CH2:1]([S:8][C:9]1[N:14]=[C:13]([O:15]C)[C:12]([O:17]C)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br.O>ClCCl>[CH2:1]([S:8][C:9]1[NH:14][C:13](=[O:15])[C:12]([OH:17])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
6-(benzylsulfanyl)-2,3-dimethoxypyridine
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC1=CC=C(C(=N1)OC)OC
|
Name
|
Intermediate 44
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC1=CC=C(C(=N1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature before the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for a further 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water (2 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=CC=C(C(N1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |